4H-1-Benzopyran-4-one, 3-amino-5,7-dihydroxy-2-(4-hydroxyphenyl)-
Description
The compound 4H-1-Benzopyran-4-one, 3-amino-5,7-dihydroxy-2-(4-hydroxyphenyl)- is a flavonoid derivative characterized by a benzopyranone backbone substituted with hydroxyl groups at positions 5 and 7, a 4-hydroxyphenyl group at position 2, and an amino group at position 3. This substitution pattern distinguishes it from common flavonoids like apigenin, naringenin, and genistein, which lack the amino group. Below, we compare this compound with structurally and functionally similar flavonoids documented in the literature.
Properties
CAS No. |
681016-83-1 |
|---|---|
Molecular Formula |
C15H11NO5 |
Molecular Weight |
285.25 g/mol |
IUPAC Name |
3-amino-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H11NO5/c16-13-14(20)12-10(19)5-9(18)6-11(12)21-15(13)7-1-3-8(17)4-2-7/h1-6,17-19H,16H2 |
InChI Key |
ZKFDJKGUTIWGRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)N)O |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis
- Silyl Protection :
- Alkylation :
- Deprotection and Cyclization :
Typical Yields :
| Step | Yield (%) |
|---|---|
| Silyl protection | 85–90 |
| Alkylation | 65–75 |
| Cyclization | 70–80 |
Advantages : High regioselectivity for C-3 substitution.
Claisen Condensation and Cyclization
The Claisen condensation route involves:
- Formation of 1,3-diketone :
- 2-Hydroxyacetophenone reacts with ethyl acetoacetate in the presence of NaH.
- Acid-catalyzed cyclization :
Modification for 3-Amino Derivatives :
- Amination : Post-cyclization nitration followed by reduction (e.g., H₂/Pd-C) introduces the amino group.
Challenges : Low yields (<50%) due to competing side reactions.
Multi-Component Reactions (MCRs)
MCRs offer a one-pot synthesis route. A representative method from involves:
- Reactants : Resorcinol, malononitrile, and 4-hydroxybenzaldehyde.
- Catalyst : Ca(OH)₂ or diethylamine in ethanol/H₂O.
- Mechanism :
- Knoevenagel condensation between aldehyde and malononitrile.
- Michael addition to resorcinol.
- Cyclization to form the chromone core.
- Solvent : H₂O (green chemistry).
- Temperature : 80°C, 4 h.
- Yield : 75–85%.
Table : Comparison of Catalysts in MCRs
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ca(OH)₂ | H₂O | 80 | 85 |
| Diethylamine | Ethanol | Reflux | 78 |
| MgO | Solvent-free | 100 | 70 |
The Hoesch reaction enables direct introduction of amino groups at C-3:
- Reaction of 2-hydroxy-4-methoxyacetophenone with nitriles (e.g., acetonitrile) in the presence of HCl/ZnCl₂.
- Cyclization : Forms 3-aminochromone derivatives.
- Nitrile : Acetonitrile.
- Conditions : HCl gas, ZnCl₂, 0°C → room temperature, 24 h.
- Yield : 50–60%.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
3-Amino-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents such as acyl chlorides or sulfonyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Acylated or sulfonated derivatives.
Scientific Research Applications
3-Amino-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 3-Amino-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anticancer Activity: The compound can induce apoptosis in cancer cells by activating intrinsic and extrinsic apoptotic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following flavonoids share the benzopyranone core and varying substituents, influencing their biological activities and physicochemical properties:

*Calculated molecular weight based on formula.
Key Differences and Functional Implications
Hydroxylation Patterns :
- The 5,7-dihydroxy configuration is conserved in apigenin, naringenin, and genistein, contributing to their antioxidant activity via radical scavenging . The target compound retains this feature, suggesting similar redox properties.
Glycosylation and Methoxy Modifications :
- Vitexin (apigenin-8-C-glucoside) and hispidulin (6-methoxy-apigenin) demonstrate how glycosylation or methoxy groups modulate bioavailability and bioactivity. For example, vitexin’s glucoside moiety improves water solubility , while hispidulin’s methoxy group enhances metabolic stability . The absence of such modifications in the target compound may limit its pharmacokinetic profile unless functionalized.
Biological Activity
4H-1-Benzopyran-4-one, 3-amino-5,7-dihydroxy-2-(4-hydroxyphenyl)-, commonly referred to as a flavonoid compound, has garnered attention for its diverse biological activities. This compound belongs to the larger class of flavonoids, which are known for their potential therapeutic effects. Understanding its biological activity is crucial for exploring its applications in pharmacology and medicine.
- Molecular Formula : C16H12O6
- Molecular Weight : 300.2629 g/mol
- CAS Number : 1447-88-7
- IUPAC Name : 3-amino-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one
Biological Activities
The biological activities of this compound have been studied extensively, revealing a range of pharmacological properties:
- Antioxidant Activity :
-
Anticancer Properties :
- Research indicates that this compound can induce apoptosis in various cancer cell lines. It has been shown to inhibit cell proliferation and induce cell cycle arrest by modulating key signaling pathways such as PI3K/Akt and NF-kB .
- A specific study demonstrated that derivatives of benzopyran compounds have potential in targeting specific cancer types through selective apoptosis induction .
- Anti-inflammatory Effects :
- Neuroprotective Effects :
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various benzopyran derivatives, including 4H-1-Benzopyran-4-one, 3-amino-5,7-dihydroxy-2-(4-hydroxyphenyl)-. The results indicated that these compounds could significantly inhibit the growth of breast cancer cells through apoptosis induction and modulation of cell cycle progression.
Case Study 2: Neuroprotection
In a preclinical model of Alzheimer's disease, administration of this compound showed a reduction in amyloid-beta plaque formation and improved cognitive function in treated animals compared to controls. This suggests its potential utility in neurodegenerative disease management .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
